![molecular formula C13H10N2O B2690602 2-(o-Tolyl)oxazolo[4,5-b]pyridine CAS No. 52333-63-8](/img/structure/B2690602.png)
2-(o-Tolyl)oxazolo[4,5-b]pyridine
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Overview
Description
2-(o-Tolyl)oxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C13H10N2O and a molecular weight of 210.23 . It is also known by other names such as 2-(2-methylphenyl)-Oxazolo[4,5-b]pyridine .
Synthesis Analysis
The synthesis of 2-(o-Tolyl)oxazolo[4,5-b]pyridine and related compounds often involves palladium-catalyzed direct C–H bond functionalization . The addition of a bidentate NC-type ligand, most effectively 2-(o-tolyl) pyridine, significantly enhances the C H arylation reaction . Various aryl-alkyl ketones, including cyclic, aliphatic, and heterocyclic ones, are competent substrates, and arylboronic acid esters are used as aryl sources .Molecular Structure Analysis
The molecular structure of 2-(o-Tolyl)oxazolo[4,5-b]pyridine is characterized by the presence of an oxazolo[4,5-b]pyridine core with an o-tolyl (2-methylphenyl) substituent . The substituent on the oxazolo[4,5-b]pyridines can remarkably change their spectra properties and increase the first excited-state dipole moments .Chemical Reactions Analysis
In terms of chemical reactions, 2-(o-Tolyl)oxazolo[4,5-b]pyridine has been reported to participate in ruthenium-catalyzed ketone directed ortho-arylation . The addition of a bidentate NC-type ligand, most effectively 2-(o-tolyl) pyridine, significantly enhances the C H arylation reaction .Mechanism of Action
Safety and Hazards
While specific safety and hazard information for 2-(o-Tolyl)oxazolo[4,5-b]pyridine is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The future directions for 2-(o-Tolyl)oxazolo[4,5-b]pyridine research could involve further exploration of its reactivity in various chemical reactions, particularly those involving transition metal catalysts . Additionally, the impact of different substituents on the compound’s spectra properties and first excited-state dipole moments could be a valuable area of study .
properties
IUPAC Name |
2-(2-methylphenyl)-[1,3]oxazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-9-5-2-3-6-10(9)13-15-12-11(16-13)7-4-8-14-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCASXXYOIOXOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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